REACTION_CXSMILES
|
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)#[N:2].[CH3:13][CH2:14][Mg+].[Br-].B(F)(F)F.CCOCC>C1(C)C=CC=CC=1.C1COCC1>[NH2:2][C:1]1([C:3]2[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=2)[CH2:14][CH2:13]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
2.6 kg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
40 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
Ti(Oi-Pr)4
|
Quantity
|
4.73 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[Mg+].[Br-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.1 L
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over 2 hr
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
the mixture was aged for another 40 min
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of 40 L of 3N HCl
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with 13 L toluene
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted with 2-MeTHF (2×26 L and 2×13 L)
|
Type
|
WASH
|
Details
|
The combined 2-MeTHF layers were washed with 3N NaOH
|
Type
|
CUSTOM
|
Details
|
the pH of the NaOH layer adjusted to 9 before separation of the layers
|
Type
|
WASH
|
Details
|
The organic layer was washed with 13 L of brine
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC1(CC1)C1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |